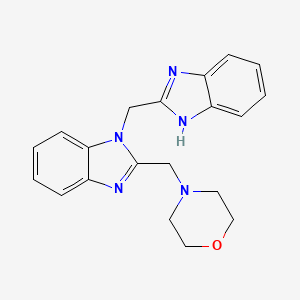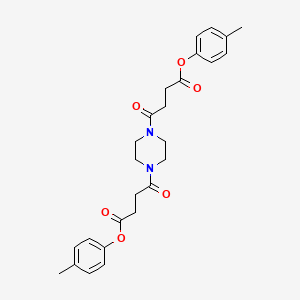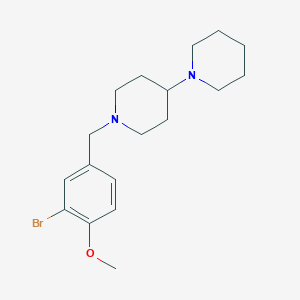
1-(1H-benzimidazol-2-ylmethyl)-2-(4-morpholinylmethyl)-1H-benzimidazole
Vue d'ensemble
Description
1-(1H-benzimidazol-2-ylmethyl)-2-(4-morpholinylmethyl)-1H-benzimidazole, also known as BMH-21, is a synthetic compound that has been studied for its potential use in cancer treatment. It belongs to the class of benzimidazole derivatives, which have been found to have various biological activities such as antitumor, antiviral, and antibacterial properties. In
Mécanisme D'action
1-(1H-benzimidazol-2-ylmethyl)-2-(4-morpholinylmethyl)-1H-benzimidazole works by inhibiting the activity of a protein called Bcl-2, which is involved in regulating apoptosis. By inhibiting Bcl-2, this compound promotes apoptosis in cancer cells. Additionally, this compound has been found to inhibit the activity of another protein called Topoisomerase II, which is involved in DNA replication. This can lead to DNA damage and cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects on cancer cells. In addition to inducing apoptosis and inhibiting Topoisomerase II activity, it has been found to inhibit the activity of other proteins involved in cancer cell growth and survival. For example, it has been found to inhibit the activity of Akt, which is a protein that promotes cell survival and growth. This compound has also been found to inhibit the activity of NF-κB, which is a protein that is involved in regulating inflammation and cell survival.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(1H-benzimidazol-2-ylmethyl)-2-(4-morpholinylmethyl)-1H-benzimidazole in lab experiments is that it has been found to be effective against a wide range of cancer cell lines. This makes it a potentially useful tool for studying cancer biology and testing new cancer therapies. However, one limitation of using this compound is that it can be difficult to obtain in large quantities and with high purity. Additionally, more research is needed to fully understand the toxicity and potential side effects of this compound.
Orientations Futures
There are several future directions for research on 1-(1H-benzimidazol-2-ylmethyl)-2-(4-morpholinylmethyl)-1H-benzimidazole. One area of focus could be on developing more efficient synthesis methods to improve the yield and purity of the compound. Another area of focus could be on testing this compound in combination with other cancer therapies to determine its potential as a combination therapy. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects in vivo.
Applications De Recherche Scientifique
1-(1H-benzimidazol-2-ylmethyl)-2-(4-morpholinylmethyl)-1H-benzimidazole has been studied for its potential use in cancer treatment, as it has been found to inhibit the growth of various cancer cell lines. In particular, it has shown promising results in inhibiting the growth of breast cancer cells and leukemia cells. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells. This makes it a potential candidate for use in combination with other cancer therapies.
Propriétés
IUPAC Name |
4-[[1-(1H-benzimidazol-2-ylmethyl)benzimidazol-2-yl]methyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O/c1-2-6-16-15(5-1)21-19(22-16)13-25-18-8-4-3-7-17(18)23-20(25)14-24-9-11-26-12-10-24/h1-8H,9-14H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGZOVSXBBGCUCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=NC3=CC=CC=C3N2CC4=NC5=CC=CC=C5N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,2,2-trifluoroethyl 3-[(1-naphthyloxy)methyl]benzoate](/img/structure/B3555077.png)
![1-{5-[(2-bromophenoxy)methyl]-2-furoyl}azepane](/img/structure/B3555082.png)
![2-{5-[(2-naphthyloxy)methyl]-2-furoyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3555085.png)

![5-[(2-bromophenoxy)methyl]-N-(2-methoxyphenyl)-2-furamide](/img/structure/B3555100.png)
![6-bromo-2-(4-tert-butylphenyl)-4-[(4-ethyl-1-piperazinyl)carbonyl]quinoline](/img/structure/B3555110.png)
![methyl 2-[(4-tert-butylbenzoyl)amino]-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B3555118.png)
![methyl 2-({5-[(4-tert-butylphenoxy)methyl]-2-furoyl}amino)benzoate](/img/structure/B3555126.png)
![N,N'-bis[2-(4-methoxyphenyl)ethyl]terephthalamide](/img/structure/B3555129.png)
![4-[(4-{[(4-ethoxyphenyl)amino]sulfonyl}phenyl)amino]-4-oxobutanoic acid](/img/structure/B3555138.png)
![N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-2-(4-nitrophenoxy)acetamide](/img/structure/B3555157.png)
![4-[(4-benzyl-1-piperazinyl)carbonyl]-2-(3-ethoxyphenyl)quinoline](/img/structure/B3555161.png)
![4-ethyl 2-methyl 3-methyl-5-({[(4-methylphenyl)amino]carbonyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B3555178.png)